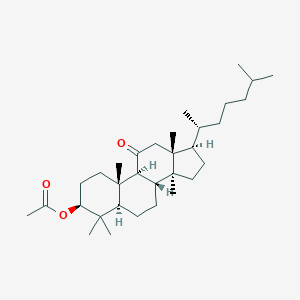![molecular formula C5H4N4S B167717 7-Aminothiazolo[5,4-d]pyrimidin CAS No. 2846-90-4](/img/structure/B167717.png)
7-Aminothiazolo[5,4-d]pyrimidin
Übersicht
Beschreibung
Thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused thiazole and pyrimidine ring system, which imparts unique chemical and biological properties. It has been studied for its potential therapeutic applications, particularly as a ligand for adenosine receptors, which play crucial roles in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms.
Industry: It is used in the development of new materials with specific electronic properties.
Wirkmechanismus
Target of Action
Thiazolo[5,4-d]pyrimidin-7-amine, also known as [1,3]thiazolo[5,4-d]pyrimidin-7-amine, has been found to interact with several targets. It has been reported to inhibit topoisomerase I , a crucial enzyme involved in DNA replication . Additionally, it has shown high affinity for both the adenosine A1 and A2A receptors , which play significant roles in various physiological processes .
Biochemische Analyse
Biochemical Properties
Thiazolo[5,4-d]pyrimidin-7-amine has been found to interact with several enzymes and proteins. For instance, it has been reported to demonstrate potent inhibitory activity against topoisomerase I . Topoisomerase I is an enzyme that plays a crucial role in DNA replication, and the inhibition of this enzyme can lead to the prevention of cancer cell proliferation .
Cellular Effects
In terms of cellular effects, Thiazolo[5,4-d]pyrimidin-7-amine has been shown to have significant cytotoxicity effects against various human cancer cell lines . It influences cell function by causing DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of Thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with the topoisomerase I/DNA complex. It binds to this complex, stabilizing it and preventing the normal functioning of topoisomerase I. This leads to DNA damage during cell replication and the inhibition of cancer cell proliferation .
Temporal Effects in Laboratory Settings
It has been suggested that this compound demonstrates potent cytotoxicity and topoisomerase I inhibitory activity .
Dosage Effects in Animal Models
In animal models, the 2-(2-fluorobenzyl)-5-(furan-2yl)-Thiazolo[5,4-d]pyrimidin-7-amine derivative was evaluated for its antidepressant-like activity in in vivo studies, showing an effect comparable to that of the reference amitriptyline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-d]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophenol with α-haloketones to form the thiazole ring, followed by cyclization with formamide or its derivatives to construct the pyrimidine ring .
Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield. For instance, a three-component reaction involving substituted enamines, triethyl orthoformate, and ammonium acetate under microwave conditions has been reported to produce thiazolo[5,4-d]pyrimidin-7-amine derivatives with high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted thiazolo[5,4-d]pyrimidin-7-amine derivatives, which can be further functionalized for specific applications .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[4,5-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrido[2,3-d]pyrimidine: Shares the pyrimidine ring but has a different fused ring system, leading to distinct chemical properties.
Uniqueness: Thiazolo[5,4-d]pyrimidin-7-amine is unique due to its high affinity for adenosine receptors, particularly the A2A subtype. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies for neurodegenerative diseases .
Eigenschaften
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQTXFKCBDQZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)SC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325618 | |
| Record name | Thiazolo[5,4-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2846-90-4 | |
| Record name | Thiazolo[5,4-d]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2846-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 513224 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002846904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2846-90-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazolo[5,4-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiazolo[5,4-d]pyrimidin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a straightforward method to synthesize Thiazolo[5,4-d]pyrimidin-7-amines?
A1: A one-step synthesis method involves heating 5-(acylamino)-2-methyl-4-thiazolecarboxamides [, ] with diphosphorus pentaoxide, triethylamine hydrochloride, and an appropriately substituted aniline. This reaction occurs initially at 240°C for 2 minutes, followed by 1 hour at 160°C []. The ratio of Thiazolo[5,4-d]pyrimidin-7-amines to purine-6-thiones produced depends on the specific aniline and thiazole used in the reaction [].
Q2: Can Thiazolo[5,4-d]pyrimidin-7-amines interact with specific biological targets?
A2: Research indicates that certain Thiazolo[5,4-d]pyrimidin-7-amine derivatives demonstrate high affinity for both Adenosine A1 and A2A receptors []. For instance, compound 18, a 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative, exhibits nanomolar binding affinity for the hA1 receptor (Ki = 1.9 nM) and subnanomolar affinity for the hA2A receptor (Ki = 0.06 nM) []. This interaction with Adenosine receptors suggests potential applications in areas like depression treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane](/img/structure/B167638.png)












![N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B167662.png)
